N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3,5-dimethylthiophene-2-sulfonamide
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3,5-dimethylthiophene-2-sulfonamide is a complex organic compound that features a piperidine ring, a cyclopropane moiety, and a thiophene sulfonamide group
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3,5-dimethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-10-9-11(2)21-15(10)22(19,20)16-13-5-7-17(8-6-13)14(18)12-3-4-12/h9,12-13,16H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGQPOYGTHLQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)NC2CCN(CC2)C(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3,5-dimethylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclopropane moiety. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the cyclopropane moiety can be introduced via cyclopropanation reactions. The thiophene sulfonamide group is then attached through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3,5-dimethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3,5-dimethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: The compound’s properties may be useful in the development of new materials with specialized functions.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3,5-dimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The piperidine ring and thiophene sulfonamide group may interact with enzymes or receptors, modulating their activity. The cyclopropane moiety could also play a role in stabilizing the compound’s conformation, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and thiophene sulfonamides, such as:
- N-[1-(cyclopropanecarbonyl)piperidin-4-yl]methanamine
- 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
- 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine
Uniqueness
What sets N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3,5-dimethylthiophene-2-sulfonamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopropane moiety, in particular, adds rigidity to the molecule, potentially enhancing its stability and specificity in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
